2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Catalog No.
S714757
CAS No.
106809-14-7
M.F
C7H2Cl2FNO4
M. Wt
254 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

CAS Number

106809-14-7

Product Name

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

IUPAC Name

2,4-dichloro-5-fluoro-3-nitrobenzoic acid

Molecular Formula

C7H2Cl2FNO4

Molecular Weight

254 g/mol

InChI

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13)

InChI Key

PCSAPCNEJUEIGU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O

Synthesis of Organic Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. The general process involves reacting “2,4-dichloro-5-fluoro-3-nitrobenzoic acid” with other reagents under controlled conditions to form the desired product .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₂Cl₂FNO₄ and a molecular weight of approximately 254.00 g/mol. It features a benzoic acid structure substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a nitro group at position 3. This compound is recognized for its potential applications in various chemical syntheses and biological research.

Typical of aromatic compounds:

  • Nucleophilic Substitution: The nitro group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, which are useful in various applications.
  • Reduction Reactions: The nitro group can be reduced to an amino group, leading to derivatives that may have different biological activities.

Research indicates that 2,4-dichloro-5-fluoro-3-nitrobenzoic acid exhibits notable biological activities. It has been studied for its potential use as a biochemical tool in proteomics and other biological research fields. Its unique structure allows it to interact with various biological molecules, potentially influencing enzyme activity or cellular processes.

The synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid can be achieved through several methods:

  • Direct Halogenation: Starting from benzoic acid, halogenation can be performed using chlorine and fluorine sources under controlled conditions.
  • Nitration: The introduction of the nitro group can be accomplished through nitration of the appropriately substituted benzoic acid derivative.
  • Multi-step Synthesis: A combination of halogenation, nitration, and functional group transformations can yield the desired compound from simpler precursors .

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is utilized in various applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.
  • Biochemical Research: The compound is used in proteomics research as a biochemical reagent to study protein interactions and enzyme activities .
  • Agricultural Chemistry: It may have potential applications in developing agrochemicals or herbicides due to its structural properties.

Interaction studies involving 2,4-dichloro-5-fluoro-3-nitrobenzoic acid focus on its binding affinity with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its use in research and applications.

Several compounds share structural similarities with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorobenzoic AcidTwo chlorine substituentsLacks the fluorine and nitro groups
5-Fluoro-2-nitrobenzoic AcidFluorine and nitro groups presentLacks chlorine substituents
3-Nitrobenzoic AcidContains a nitro groupNo halogen substitutions
2,6-Dichloro-3-nitrobenzoic AcidChlorine at positions 2 and 6Different halogen positioning

The uniqueness of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid lies in its specific arrangement of halogen and nitro groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Friedel-Crafts Acylation-Based Industrial Synthesis

Friedel-Crafts acylation serves as a foundational step for generating aromatic ketones, which are subsequently oxidized to benzoic acid derivatives. While 2,4-dichloro-5-fluoroacetophenone is the direct precursor for the target compound, its synthesis often begins with benzene acylation. For example, benzene reacts with acetyl chloride in the presence of AlCl₃ to form acetophenone, which undergoes chlorination and fluorination to yield 2,4-dichloro-5-fluoroacetophenone. This ketone is then oxidized to the corresponding benzoic acid. However, traditional Friedel-Crafts methods face challenges in regioselectivity and require stoichiometric AlCl₃, complicating large-scale production.

Recent advances leverage solid acid catalysts (e.g., zeolites) to improve sustainability, though industrial adoption remains limited due to lower yields.

Nitro-Group Introduction via Electrophilic Aromatic Substitution

Nitration is a critical step for introducing the nitro group at position 3. The process employs mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺), which attacks the electron-deficient aromatic ring. In the case of 2,4-dichloro-5-fluorobenzoic acid, nitration occurs regioselectively at position 3 due to the meta-directing effect of the carboxylic acid group.

Optimized Conditions:

  • Molar Ratios: 1:6–15 (substrate:HNO₃) and 1:11–25 (substrate:H₂SO₄).
  • Temperature: 103–110°C.
  • Yield: 90% with 99.7% purity.

Excessive nitric acid (>15 equiv) risks over-nitration, while lower temperatures (<100°C) prolong reaction times.

Halogen Exchange Reactions for Fluorine Positioning Control

The Halex process enables halogen exchange, converting aryl chlorides to fluorides using KF in polar aprotic solvents like DMSO. While the target compound’s fluorine is typically introduced during earlier synthesis stages (e.g., in the acetophenone precursor), Halex offers a route for post-synthetic modification. For instance, 2,4-dichloro-3-nitro-5-chlorobenzoic acid can undergo fluorination at position 5 under high-temperature Halex conditions. However, competing side reactions and solvent toxicity limit its utility for this specific molecule.

One-Pot Multistep Synthesis Optimization Strategies

A breakthrough one-pot method combines oxidation and nitration in a single reactor, eliminating intermediate isolation. Key Steps:

  • Substrate: 2,4-dichloro-5-fluoroacetophenone.
  • Reagents: Fuming HNO₃ (6–15 equiv) and H₂SO₄ (11–25 equiv).
  • Process: The ketone is added to the acid mixture at 103–110°C, with vigorous stirring (300–500 rpm).

Advantages:

  • Yield: 90–92% (vs. 60% in traditional methods).
  • Waste Reduction: Filtrate recycling reduces HNO₃/H₂SO₄ consumption by 40% (Table 1).

Table 1: Filtrate Recycling Impact on Yield

CycleYield (%)Purity (%)
19099.7
29299.5
39199.6

Continuous Flow Nitration Process Development

Continuous flow systems enhance safety and efficiency for exothermic nitrations. A prototype reactor for 2,4-dichloro-5-fluorobenzoic acid synthesis achieved 100% yield by optimizing:

  • Residence Time: 2–3 minutes.
  • Temperature Gradient: 50–110°C.
  • Solvent: Acetic acid (prevents NO₂ gas accumulation).

Compared to batch processes, flow systems reduce reaction time from 3 hours to 5 minutes and minimize NO₂ emissions.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Dates

Modify: 2023-09-13

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